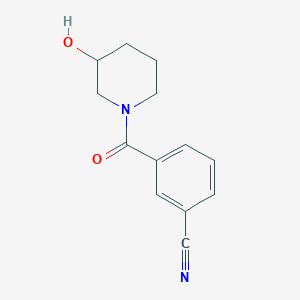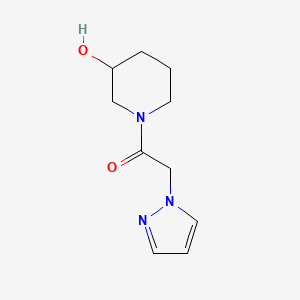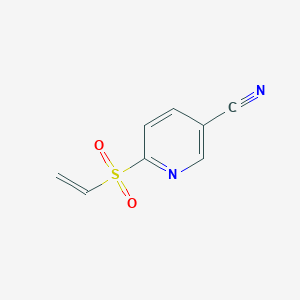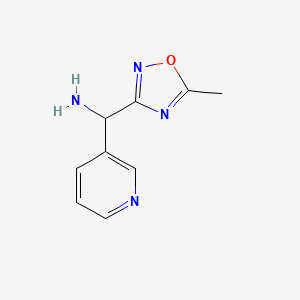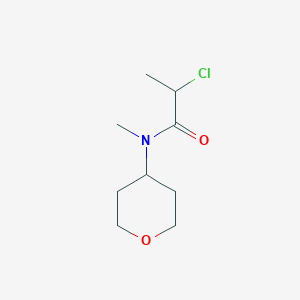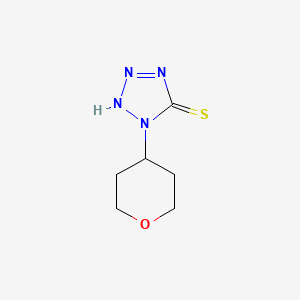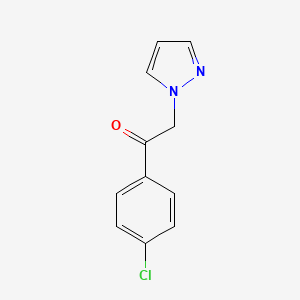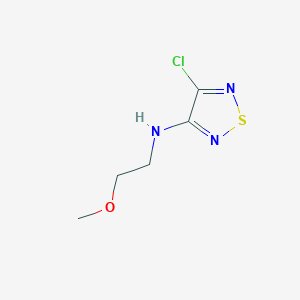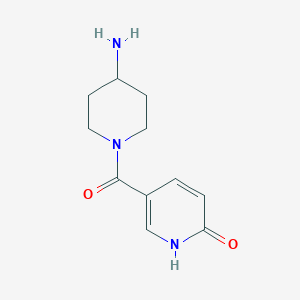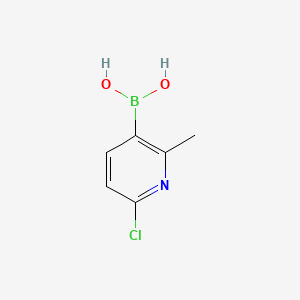
6-Chloro-2-methylpyridine-3-boronic acid
Übersicht
Beschreibung
6-Chloro-2-methylpyridine-3-boronic acid is a chemical compound with the molecular formula C6H7BClNO2 and a molecular weight of 171.39 g/mol . It is also known by other names such as 6-chloro-2-methylpyridin-3-yl boronic acid and b-6-chloro-2-methyl-3-pyridinyl-boronic acid .
Molecular Structure Analysis
The molecular structure of 6-Chloro-2-methylpyridine-3-boronic acid can be represented by the SMILES stringB(C1=C(N=C(C=C1)Cl)C)(O)O . The InChI key for this compound is WEKRUIAZOLIAOG-UHFFFAOYSA-N . Chemical Reactions Analysis
6-Chloro-2-methylpyridine-3-boronic acid can be used to prepare biologically significant 3-arylcoumarins by reacting with 3-chlorocoumarin through Suzuki reaction . It can also serve as a substrate in the synthesis of 11-(pyridinylphenyl)steroid with progesterone agonist/antagonist profile .Physical And Chemical Properties Analysis
6-Chloro-2-methylpyridine-3-boronic acid is a solid substance . It has a melting point range of 154°C to 156°C .Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Organic Synthesis
- Application : 6-Chloro-2-methylpyridine-3-boronic acid is a chemical reagent used in organic synthesis .
- Results or Outcomes : The outcomes of the synthesis would depend on the specific reaction conditions and the other reactants used. In general, the use of this compound as a reagent would enable the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic molecules .
-
Scientific Field: Spectroscopic Analysis
- Application : 2-Chloro-6-methylpyridine, a compound similar to 6-Chloro-2-methylpyridine-3-boronic acid, has been used for experimental FTIR and FT-Raman spectroscopic analyses .
- Results or Outcomes : The specific results would depend on the details of the spectroscopic analysis, but could include information about the compound’s molecular structure, bond lengths and angles, and vibrational frequencies .
-
Scientific Field: Suzuki–Miyaura Coupling
- Application : This compound can be used as a boron reagent in Suzuki–Miyaura coupling reactions .
- Method of Application : In a typical Suzuki–Miyaura coupling, the boronic acid would react with a halide or pseudohalide in the presence of a palladium catalyst and a base .
- Results or Outcomes : The outcome of the reaction would be the formation of a new carbon-carbon bond, linking the two coupling partners .
-
Scientific Field: Preparation of Arylmethylpyrrolidinylmethanols and Amine Derivatives
- Application : The compound can be used in the preparation of arylmethylpyrrolidinylmethanols and amine derivatives .
- Method of Application : This involves a reaction with N-methyliminodiacetic acid (MIDA) followed by a Suzuki reaction with halides or amination with amines .
- Results or Outcomes : The specific outcomes would depend on the reaction conditions and the other reactants used .
-
Scientific Field: Total Synthesis
- Application : Protodeboronation of pinacol boronic esters, which could potentially involve 6-Chloro-2-methylpyridine-3-boronic acid, has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Method of Application : This would involve a sequence of reactions, including hydromethylation and protodeboronation .
- Results or Outcomes : The specific outcomes would depend on the reaction conditions and the other reactants used .
-
Scientific Field: Preparation of Arylazabicyclooctane Derivatives
- Application : The compound can be used in the preparation of arylazabicyclooctane derivatives, which are potential arginine vasopressin receptor antagonists .
- Method of Application : This involves a reaction with N-methyliminodiacetic acid (MIDA) followed by a Suzuki reaction with halides .
- Results or Outcomes : The specific outcomes would depend on the reaction conditions and the other reactants used .
-
Scientific Field: Synthesis of Et Canthinone-3-carboxylates
- Application : The compound can be used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .
- Method of Application : This involves a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .
- Results or Outcomes : The specific outcomes would depend on the reaction conditions and the other reactants used .
Safety And Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(6-chloro-2-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKRUIAZOLIAOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)Cl)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657052 | |
| Record name | (6-Chloro-2-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-methylpyridine-3-boronic acid | |
CAS RN |
913836-15-4 | |
| Record name | (6-Chloro-2-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-2-methylpyridine-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1486574.png)
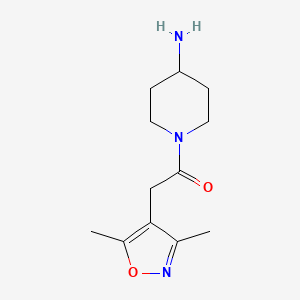
![2-(4-aminopiperidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1486576.png)
